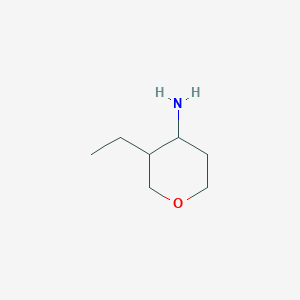
3-Ethyl-tetrahydro-pyran-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-tetrahydro-pyran-4-ylamine is an organic compound that belongs to the class of amines It is characterized by an oxane ring with an ethyl group attached to the third carbon and an amine group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For example, the reaction of 3-ethyloxan-4-yl chloride with ammonia under basic conditions can yield this compound. Another method involves the reduction of a corresponding oxime or nitrile derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-tetrahydro-pyran-4-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction of the oxane ring can lead to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Ethyl-tetrahydro-pyran-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyl-tetrahydro-pyran-4-ylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxane ring structure may also play a role in its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methyloxan-4-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Aminooxane: Lacks the ethyl group, making it less hydrophobic.
3-Ethyloxan-2-amine: The amine group is attached to the second carbon instead of the fourth.
Uniqueness
3-Ethyl-tetrahydro-pyran-4-ylamine is unique due to the specific positioning of the ethyl and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer specific properties that are advantageous in certain applications .
Properties
IUPAC Name |
3-ethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-9-4-3-7(6)8/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDVFZNWXZQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B7904597.png)
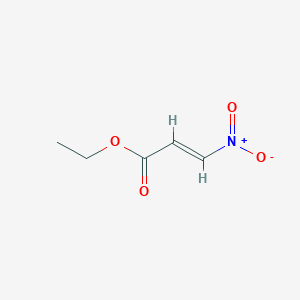
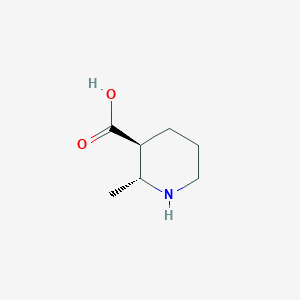
![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7904614.png)
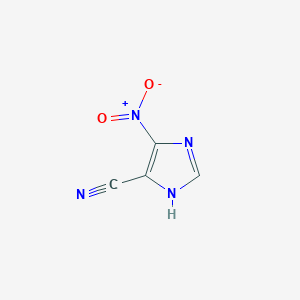
![5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine](/img/structure/B7904639.png)
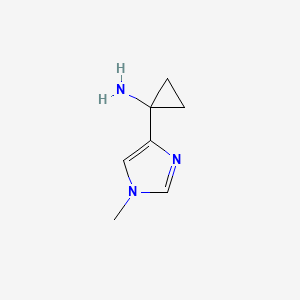
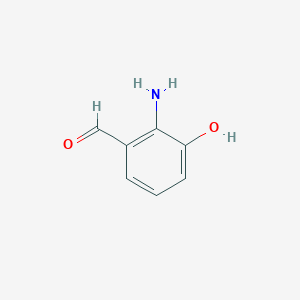

![Pyrazolo[1,5-c]pyrimidin-7-ylamine](/img/structure/B7904666.png)
![5-Oxa-spiro[2.5]oct-8-ylamine](/img/structure/B7904681.png)
![4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)

